![molecular formula C14H22OS B14378987 [4-(Tert-butylsulfanyl)butoxy]benzene CAS No. 90184-23-9](/img/structure/B14378987.png)
[4-(Tert-butylsulfanyl)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Tert-butylsulfanyl)butoxy]benzene: is an organic compound characterized by a benzene ring substituted with a tert-butylsulfanyl group and a butoxy group. This compound is part of the larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Tert-butylsulfanyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with tert-butylthiol and butyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group is replaced by the butoxy group, and the thiol group is introduced via a thiolation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Tert-butylsulfanyl)butoxy]benzene can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, resulting in the formation of a simpler butoxybenzene derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Butoxybenzene derivatives.
Substitution: Halogenated or nitrated this compound.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [4-(Tert-butylsulfanyl)butoxy]benzene is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various enzymes and receptors to understand its potential as a therapeutic agent.
Medicine: While not yet widely used in medicine, this compound is being explored for its potential anti-inflammatory and antioxidant properties.
Industry: In the industrial sector, the compound is used as a precursor for the synthesis of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of [4-(Tert-butylsulfanyl)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can undergo oxidation to form reactive intermediates, which can then interact with biological molecules, leading to various physiological effects. The butoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
4-tert-Butylbenzenesulfonic acid: A sulfonic acid derivative of tert-butylbenzene.
4-(t-Butoxy)benzaldehyde: A benzaldehyde derivative with a tert-butoxy group.
Uniqueness: [4-(Tert-butylsulfanyl)butoxy]benzene is unique due to the presence of both a sulfanyl and a butoxy group on the benzene ring. This dual substitution imparts distinct chemical and physical properties, such as increased reactivity and solubility in organic solvents, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
90184-23-9 |
|---|---|
Formule moléculaire |
C14H22OS |
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
4-tert-butylsulfanylbutoxybenzene |
InChI |
InChI=1S/C14H22OS/c1-14(2,3)16-12-8-7-11-15-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Clé InChI |
PXKUFOIHFJZEHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCCCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


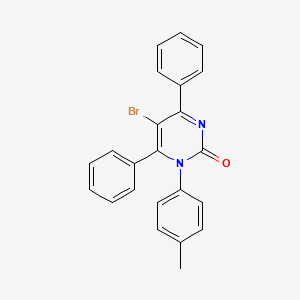
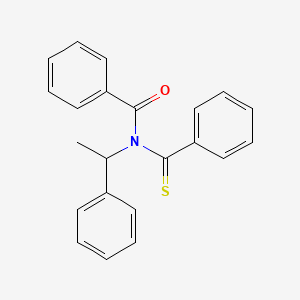
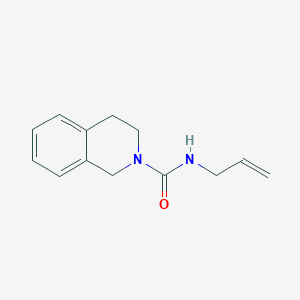
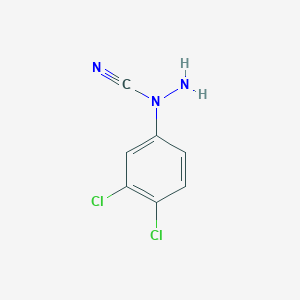
![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)
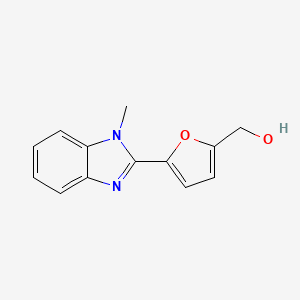
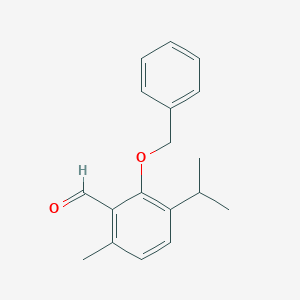

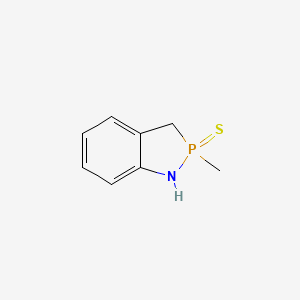
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)


